1-(4-methylphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide
Overview
Description
1-(4-methylphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure. It is characterized by the presence of a pyrrolidine ring, a carboxamide group, and various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-methylphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the carboxamide group using reagents like carboxylic acids or their derivatives.
Substitution Reactions: Introduction of the 4-methylphenyl and 2-(propan-2-yl)phenyl groups through substitution reactions.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(4-methylphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-methylphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-methylphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can be compared with similar compounds, such as:
1-(4-methoxyphenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide: Differing by the presence of a methoxy group instead of a methyl group.
1-(4-chlorophenyl)-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide: Differing by the presence of a chloro group instead of a methyl group.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-(2-propan-2-ylphenyl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)18-6-4-5-7-19(18)22-21(25)16-12-20(24)23(13-16)17-10-8-15(3)9-11-17/h4-11,14,16H,12-13H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYJSFNHSZULMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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